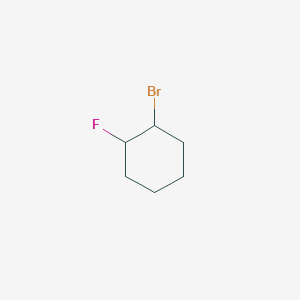

1-Bromo-2-fluorocyclohexane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-fluorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrF/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQRVGXSORXOCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938024 | |

| Record name | 1-Bromo-2-fluorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17170-96-6, 656-57-5 | |

| Record name | 1-Bromo-2-fluorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-2-fluorocyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Bromo-2-fluorocyclohexane physical properties

An In-Depth Technical Guide to the Physical Properties of 1-Bromo-2-fluorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aliphatic cyclic compound that serves as a valuable intermediate in synthetic organic chemistry. The presence of two different halogens, bromine and fluorine, on a cyclohexane scaffold provides distinct reactive sites, making it a versatile building block for the synthesis of more complex molecules, including pharmaceutical agents and agrochemicals.[1] The utility of this compound is intrinsically linked to its stereochemistry. The cis and trans isomers exhibit unique three-dimensional arrangements that profoundly influence their physical properties, conformational stability, and reactivity. A thorough understanding of these properties is therefore critical for its effective application in research and development.

This technical guide provides a comprehensive overview of the physical properties, conformational analysis, spectroscopic profile, and synthetic methodologies for this compound, with a focus on differentiating its key stereoisomers.

Part 1: Stereochemistry and Conformational Energetics

The relationship between the bromine and fluorine atoms on the cyclohexane ring gives rise to two diastereomers: cis-1-bromo-2-fluorocyclohexane and trans-1-bromo-2-fluorocyclohexane. In the cis isomer, both halogens are on the same face of the ring, while in the trans isomer, they are on opposite faces. These stereochemical differences dictate the molecule's preferred shape in three-dimensional space through chair conformations.

The stability of a given conformer is primarily governed by the steric strain associated with substituents in axial positions. Axial groups experience destabilizing 1,3-diaxial interactions with other axial hydrogens. Consequently, substituents, particularly bulky ones, preferentially occupy the more spacious equatorial positions.[2]

Conformational Analysis of trans-1-Bromo-2-fluorocyclohexane

The trans isomer can exist in two chair conformations that are in equilibrium: one with both substituents in axial positions (diaxial) and one with both in equatorial positions (diequatorial). The diequatorial conformer is significantly more stable as it minimizes steric strain for both halogen substituents.[2][3] This makes the diequatorial conformer the overwhelmingly predominant species at equilibrium.

Caption: Chair-flip equilibrium for the trans isomer.

Conformational Analysis of cis-1-Bromo-2-fluorocyclohexane

For the cis isomer, one substituent must be axial and the other equatorial (axial-equatorial). A ring flip converts this to an equatorial-axial conformation. The two conformers are not energetically equivalent. Bromine is significantly larger than fluorine (Van der Waals radii: Br ≈ 1.85 Å, F ≈ 1.47 Å). Therefore, the conformer that places the bulkier bromine atom in the equatorial position and the smaller fluorine atom in the axial position is the more stable of the two.[2][4]

Caption: Chair-flip equilibrium for the cis isomer.

Part 2: Physical and Thermochemical Properties

The physical properties of this compound are influenced by its stereochemistry. While data for the pure cis isomer is sparse in the literature, properties for the trans isomer and for isomer mixtures are available. It is generally expected that the more stable and symmetric trans isomer will have a higher melting point and potentially a different boiling point and density compared to the cis isomer.[5]

Table 1: Physical Properties of this compound Isomers

| Property | Value | Isomer | Source(s) |

|---|---|---|---|

| Molecular Formula | C₆H₁₀BrF | All | [6][7][8] |

| Molecular Weight | 181.05 g/mol | All | [6][7][8] |

| Appearance | Colorless to pale yellow liquid | Mixture | [1] |

| Boiling Point | 74.5-76.5 °C @ 19 mmHg | Mixture | [9] |

| 166.7 °C @ 760 mmHg | trans- (Calculated) | [10] | |

| Density | 1.46 g/cm³ | Mixture | [9] |

| Refractive Index | n²⁰/D 1.4800-1.4840 | Mixture | [9] |

| LogP (Octanol/Water) | 2.7 | trans- (Computed) | [8] |

| | 2.7 | cis- (Computed) |[6] |

Part 3: Spectroscopic Profile for Isomer Differentiation

Spectroscopy is the most powerful tool for unambiguously distinguishing between the cis and trans isomers. Differences in molecular symmetry and the spatial orientation of the C-F and C-Br bonds give rise to unique spectroscopic fingerprints.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is particularly definitive. The key distinction arises from the symmetry elements present in the dominant conformers.

-

trans-Isomer: The highly stable diequatorial conformer possesses a C₂ axis of symmetry. This symmetry renders pairs of protons equivalent, leading to a simpler, more resolved spectrum.

-

cis-Isomer: The axial-equatorial conformer lacks any symmetry element (it is asymmetric). Consequently, all ten protons on the cyclohexane ring are chemically non-equivalent, resulting in a significantly more complex and overlapping ¹H NMR spectrum.

¹H-¹⁹F Coupling: A key feature in the NMR spectra of these compounds is spin-spin coupling between fluorine and protons. Large couplings are typically observed over two bonds (geminal, ²JHF) and three bonds (vicinal, ³JHF). The magnitude of vicinal coupling is dependent on the dihedral angle, providing further structural confirmation.[13][14] The ¹⁹F NMR for the trans isomer has been reported.[15]

Mass Spectrometry (MS)

Mass spectrometry can confirm the elemental composition. The most characteristic feature is the isotopic pattern of the molecular ion (M⁺). Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2), which is a definitive signature for the presence of a single bromine atom in the molecule.[11] A mass spectrum for the cis isomer is available from the NIST Chemistry WebBook.[7][16]

Part 4: Experimental Methodologies

Protocol 1: Synthesis via Bromofluorination of Cyclohexene

A common and effective method for synthesizing this compound is the electrophilic addition of "BrF" across the double bond of cyclohexene. This reaction typically proceeds with anti-addition, yielding predominantly the trans isomer. A standard procedure involves using N-Bromosuccinimide (NBS) as a source of electrophilic bromine and a fluoride source like Olah's reagent (70% hydrogen fluoride in pyridine).[17]

Materials:

-

Cyclohexene

-

N-Bromosuccinimide (NBS)

-

Hydrogen fluoride-pyridine (Olah's reagent)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: In a fume hood, dissolve cyclohexene (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C using an ice bath.

-

Reagent Addition: Slowly add Olah's reagent (1.5 eq) to the stirred solution. Following this, add N-Bromosuccinimide (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield this compound.

Caption: General workflow for synthesis and purification.

Protocol 2: Isomer Characterization and Separation

The purity of the synthesized product and the ratio of cis to trans isomers can be assessed using Gas Chromatography (GC) and NMR spectroscopy.

-

Gas Chromatography (GC): Due to differences in their boiling points and polarity, the cis and trans isomers can typically be separated and quantified using a standard GC equipped with a non-polar or medium-polarity column.

-

NMR Analysis: As detailed in Part 3, ¹H and ¹⁹F NMR are used to confirm the identity of the isomers based on the complexity of the spectra and the observed coupling patterns.

Conclusion

The physical and spectroscopic properties of this compound are fundamentally dictated by its stereochemistry. The trans isomer is conformationally locked into a stable diequatorial state, leading to higher symmetry and a simpler NMR profile. The cis isomer exists as an equilibrium of two axial-equatorial conformers, with the conformer placing the larger bromine atom in the equatorial position being favored. This lack of symmetry results in a more complex NMR spectrum. These distinct characteristics, summarized in this guide, provide the necessary framework for researchers to effectively synthesize, isolate, characterize, and utilize these versatile halogenated intermediates in their scientific endeavors.

References

- 1. CAS 51422-74-3: (1S,2S)-1-bromo-2-fluorocyclohexane [cymitquimica.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Solved draw the two conformations of | Chegg.com [chegg.com]

- 4. Solved 1. Draw cis-1-bromo-2-fluorocyclohexane: a. as a | Chegg.com [chegg.com]

- 5. youtube.com [youtube.com]

- 6. Cyclohexane, 1-bromo-2-fluoro-, cis- | C6H10BrF | CID 21122263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclohexane, 1-bromo-2-fluoro-, cis- [webbook.nist.gov]

- 8. trans-1-Bromo-2-Fluorocyclohexane | C6H10BrF | CID 3084980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cyclohexane, 1-bromo-2-fluoro-, cis- | 51422-74-3 [amp.chemicalbook.com]

- 10. Cyclohexane, 1-bromo-2-fluoro-, cis- (CAS 51422-74-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. benchchem.com [benchchem.com]

- 12. quora.com [quora.com]

- 13. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. spectrabase.com [spectrabase.com]

- 16. Cyclohexane, 1-bromo-2-fluoro-, cis- [webbook.nist.gov]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to 1-Bromo-2-fluorocyclohexane: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 1-bromo-2-fluorocyclohexane, a versatile halogenated cyclohexane derivative of significant interest to researchers, scientists, and professionals in drug development. This document delves into the core chemical identifiers, physicochemical properties, stereoisomerism, synthesis, reactivity, and key applications of this compound, offering field-proven insights and detailed experimental context.

Introduction: The Strategic Importance of Vicinal Halogenation

This compound is a valuable building block in organic synthesis, primarily utilized as an intermediate in the preparation of more complex molecules.[1] Its utility stems from the presence of two different vicinal halogens on a cyclohexane scaffold. This arrangement allows for selective and differential reactivity, enabling chemists to introduce other functionalities in a controlled manner. The strategic placement of a bromine and a fluorine atom influences the molecule's conformational preferences and its reactivity in nucleophilic substitution and elimination reactions. This guide will explore the distinct properties and applications of its cis and trans stereoisomers.

Chemical Identifiers and Physicochemical Properties

Accurate identification and understanding of the physicochemical properties of this compound and its isomers are paramount for their effective use in research and development.

Chemical Identifiers

The compound exists as a mixture of stereoisomers or as isolated cis and trans isomers. It is crucial to distinguish between them as their stereochemistry dictates their reactivity.

| Identifier | This compound (Isomer Mixture) | trans-1-Bromo-2-fluorocyclohexane | cis-1-Bromo-2-fluorocyclohexane |

| CAS Number | 656-57-5[1] | 17170-96-6[2] | 51422-74-3[3] |

| Molecular Formula | C₆H₁₀BrF[1] | C₆H₁₀BrF[2] | C₆H₁₀BrF[3] |

| Molecular Weight | 181.05 g/mol [1] | 181.05 g/mol [4] | 181.046 g/mol [3] |

| IUPAC Name | This compound[2] | (1R,2R)-1-bromo-2-fluorocyclohexane (one enantiomer)[5] | (1S,2R)-1-bromo-2-fluorocyclohexane (one enantiomer)[6] |

| PubChem CID | 140195[2] | 3084980[4] | 21122263[6] |

| Synonyms | 1-Fluoro-2-bromocyclohexane | trans-2-Fluorocyclohexyl Bromide[4] | cis-2-Fluorocyclohexyl Bromide[3] |

Physicochemical Properties

The physical properties of this compound are influenced by its stereochemistry. The data presented below is a compilation from various sources.

| Property | Value | Conditions | Source |

| Appearance | Colorless to light orange to yellow clear liquid | Ambient | [1] |

| Boiling Point | 78 °C | 16 mmHg | [1] |

| 166.7 °C | 760 mmHg (for trans-isomer) | [2] | |

| Density | 1.46 g/cm³ | [1] | |

| Refractive Index | n20/D 1.48 | 20 °C | [1] |

| Flash Point | 56.8 °C | (for trans-isomer) | [2] |

| LogP | 2.662 | (for trans-isomer) | [2] |

Stereoisomerism: A Tale of Two Conformations

The relative orientation of the bromine and fluorine atoms on the cyclohexane ring gives rise to cis and trans diastereomers. Each of these diastereomers can exist as a pair of enantiomers. The stereochemistry has a profound impact on the molecule's conformational equilibrium and, consequently, its reactivity.

Caption: 2D structures of trans and cis isomers of this compound.

In the trans isomer , the bromo and fluoro substituents are on opposite sides of the ring. In the most stable chair conformation, both bulky substituents can occupy equatorial positions, minimizing steric strain. This has significant implications for its reactivity, particularly in elimination reactions which often require an anti-periplanar arrangement of the departing groups.

In the cis isomer , the substituents are on the same side of the ring. This necessitates that in any chair conformation, one substituent must be in an axial position while the other is equatorial. This can lead to increased steric interactions and may influence the rates and pathways of its reactions compared to the trans isomer.

Synthesis and Reactivity

The synthesis of this compound typically involves the halofluorination of cyclohexene. The stereochemical outcome of this reaction is highly dependent on the reagents and reaction conditions.

Stereoselective Synthesis of trans-1-Bromo-2-fluorocyclohexane

A common and efficient method for the synthesis of the trans isomer involves the reaction of cyclohexene with N-bromosuccinimide (NBS) in the presence of a fluoride source.

Caption: General reaction scheme for the synthesis of trans-1-bromo-2-fluorocyclohexane.

Experimental Protocol:

-

Reagents and Setup: In a fume hood, a solution of cyclohexene in an appropriate solvent (e.g., dichloromethane) is prepared in a flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Addition of NBS: N-Bromosuccinimide (NBS) is added portion-wise to the cooled solution. The reaction mixture is stirred, leading to the formation of a bromonium ion intermediate.

-

Fluoride Source: A fluoride source, such as triethylamine tris(hydrogen fluoride) (Et₃N·3HF), is then added dropwise.[2] The fluoride ion acts as a nucleophile, attacking one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge (backside attack).

-

Workup and Purification: The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated. The crude product is then purified by distillation or column chromatography to yield the trans-1-bromo-2-fluorocyclohexane.

The rationale behind the stereoselectivity lies in the mechanism. The initial attack of bromine on the double bond of cyclohexene forms a cyclic bromonium ion. The subsequent nucleophilic attack by the fluoride ion occurs via an Sₙ2-like mechanism, resulting in the opening of the three-membered ring and the formation of the trans product.

Reactivity and Applications in Synthesis

The differential reactivity of the C-Br and C-F bonds is the cornerstone of this compound's utility. The C-Br bond is significantly more labile and a better leaving group than the C-F bond. This allows for selective nucleophilic substitution at the carbon bearing the bromine atom.

A prime example of this is the reaction with sodium azide (NaN₃). In a polar aprotic solvent like DMF, the azide ion, a strong nucleophile, will displace the bromide ion in an Sₙ2 reaction.[7] This proceeds with inversion of stereochemistry at the reaction center.

Caption: Nucleophilic substitution of trans-1-bromo-2-fluorocyclohexane with sodium azide.

This selective reactivity makes this compound a valuable precursor for introducing nitrogen-containing functionalities, which are prevalent in many pharmaceutical compounds. The resulting fluoro-azides can be further transformed, for instance, through reduction to amines or by participating in click chemistry reactions.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and quality control of this compound. Key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR: The proton NMR spectrum will show complex multiplets for the cyclohexane ring protons. The chemical shifts and coupling constants of the protons attached to the carbons bearing the halogens (CHF and CHBr) are particularly diagnostic and will differ significantly between the cis and trans isomers due to their different dihedral angle relationships with neighboring protons.

-

¹³C NMR: The carbon NMR spectrum will exhibit six distinct signals for the six carbon atoms of the cyclohexane ring. The carbons directly attached to the electronegative fluorine and bromine atoms will be shifted downfield.

-

¹⁹F NMR: Fluorine-19 NMR is a powerful tool for confirming the presence and environment of the fluorine atom. A single resonance will be observed, and its chemical shift and coupling to neighboring protons can provide valuable structural information.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns can also help to confirm the structure. Mass spectra for the cis and trans isomers are available in the NIST Chemistry WebBook.[3]

Safety and Hazard Information

This compound is a chemical that requires careful handling. The following GHS hazard statements have been associated with it:

-

H226: Flammable liquid and vapor.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This compound, in its cis and trans isomeric forms, represents a strategically important class of synthetic intermediates. The ability to selectively functionalize the C-Br bond in the presence of the more robust C-F bond provides a powerful tool for the synthesis of complex molecules, particularly in the realm of medicinal chemistry where the introduction of fluorine can significantly enhance the pharmacological properties of a drug candidate. A thorough understanding of its stereochemistry, reactivity, and safe handling is essential for any researcher or drug development professional looking to leverage the synthetic potential of this versatile building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. trans-1-Bromo-2-Fluorocyclohexane|lookchem [lookchem.com]

- 3. Cyclohexane, 1-bromo-2-fluoro-, cis- [webbook.nist.gov]

- 4. trans-1-Bromo-2-Fluorocyclohexane | C6H10BrF | CID 3084980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclohexane, 1-bromo-2-fluoro-, trans- | C6H10BrF | CID 5325861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclohexane, 1-bromo-2-fluoro-, cis- | C6H10BrF | CID 21122263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Solved (1R,28,4S)-2-bromo-2-fluoro-4-methylcyclohexan-1-ol | Chegg.com [chegg.com]

An In-depth Technical Guide to the Stereoisomers of 1-Bromo-2-fluorocyclohexane

Abstract

This technical guide provides a comprehensive examination of the stereoisomers of 1-bromo-2-fluorocyclohexane, a molecule of significant interest in synthetic organic chemistry and drug development. The presence of two chiral centers and the conformational dynamics of the cyclohexane ring give rise to a complex stereochemical landscape. A thorough understanding of the synthesis, conformational preferences, and spectroscopic properties of these stereoisomers is paramount for their effective utilization as chiral building blocks. This guide delves into the intricate conformational analysis of the cis and trans diastereomers, provides detailed protocols for their stereoselective synthesis and characterization, and explores their potential applications in medicinal chemistry.

Introduction: The Stereochemical Complexity of this compound

This compound is a halogenated cyclic alkane with the chemical formula C₆H₁₀BrF.[1][2][3][4] The molecule possesses two stereogenic centers at carbons C-1 and C-2, leading to the existence of four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These stereoisomers exist as two pairs of enantiomers, which are diastereomerically related as cis and trans isomers.

-

trans-Isomers: The bromine and fluorine atoms are on opposite faces of the cyclohexane ring. This diastereomer exists as a pair of enantiomers: (1R,2R)-1-bromo-2-fluorocyclohexane and (1S,2S)-1-bromo-2-fluorocyclohexane.

-

cis-Isomers: The bromine and fluorine atoms are on the same face of the cyclohexane ring. This diastereomer also exists as a pair of enantiomers: (1R,2S)-1-bromo-2-fluorocyclohexane and (1S,2R)-1-bromo-2-fluorocyclohexane.

The distinct three-dimensional arrangement of the bromine and fluorine substituents in each stereoisomer significantly influences its physical, chemical, and biological properties.[5] For researchers in drug development, the ability to selectively synthesize and characterize a specific stereoisomer is often a critical step, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[6]

Conformational Analysis: A Delicate Balance of Steric and Electronic Effects

The stereoisomers of this compound exist predominantly in chair conformations to minimize angle and torsional strain. The thermodynamic stability of each conformer is dictated by a complex interplay of steric hindrance (1,3-diaxial interactions) and electronic effects (gauche interactions and dipole-dipole interactions).

A-Values and Steric Considerations

The conformational preference of a substituent on a cyclohexane ring is quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformations.[7] Larger A-values indicate a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.

| Substituent | A-value (kcal/mol) |

| -F | ~0.24 |

| -Br | ~0.48 |

While bromine is a larger atom than fluorine, the longer carbon-bromine bond length compared to the carbon-fluorine bond results in comparable steric demands, as reflected in their similar A-values.[8]

Conformational Equilibrium of trans-1-Bromo-2-fluorocyclohexane

The trans isomer can exist in two chair conformations: diequatorial and diaxial.

-

Diequatorial (e,e) Conformer: Both the bromine and fluorine atoms occupy equatorial positions. This conformation is generally the more stable of the two.

-

Diaxial (a,a) Conformer: Both substituents are in axial positions, leading to significant 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.

The diequatorial conformer is significantly more stable than the diaxial conformer due to the avoidance of these unfavorable steric interactions.[9] Consequently, trans-1-bromo-2-fluorocyclohexane exists almost exclusively in the diequatorial conformation at room temperature.

Conformational Equilibrium of cis-1-Bromo-2-fluorocyclohexane

The conformational analysis of the cis isomer is more nuanced. Ring flipping interconverts two conformers, one with axial bromine and equatorial fluorine (a,e) and the other with equatorial bromine and axial fluorine (e,a).

Based solely on A-values, the conformer with the larger substituent (bromine) in the equatorial position and the smaller substituent (fluorine) in the axial position would be expected to be slightly more stable. However, in 1,2-disubstituted cyclohexanes, other electronic factors come into play:

-

Gauche Interaction: In both conformers of the cis isomer, the bromine and fluorine substituents are gauche to each other, introducing steric strain.[10]

-

Dipole-Dipole Interactions: The C-Br and C-F bonds are both polar. The relative orientation of these bond dipoles can lead to either stabilizing or destabilizing interactions.[11][12][13][14][15] In the (a,e) and (e,a) conformers, the dipoles are oriented differently, affecting their relative energies.

-

Anomeric Effect: While the classical anomeric effect is observed in heterocycles, analogous stereoelectronic interactions can occur in carbocycles.[16][17] These "pseudo-anomeric" or "homoanomeric" effects involve hyperconjugation between lone pairs of one halogen and the antibonding orbital of the C-X bond of the other, which can influence conformational preferences.[18][19]

The precise equilibrium position for cis-1-bromo-2-fluorocyclohexane will be determined by the net effect of these competing steric and electronic factors. Experimental determination through NMR spectroscopy is the most reliable method to ascertain the dominant conformer.

Stereoselective Synthesis

The most direct route to this compound is the electrophilic addition of a "BrF" equivalent to cyclohexene. This reaction proceeds via a cyclic bromonium ion intermediate, which is then opened by a fluoride nucleophile. The anti-periplanar attack of the fluoride ion on the bromonium ion intermediate dictates the stereochemical outcome of the reaction, leading exclusively to the trans diastereomer.

Experimental Protocol: Synthesis of trans-1-Bromo-2-fluorocyclohexane

This protocol is based on established methods for the halofluorination of alkenes.

Materials:

-

Cyclohexene

-

N-Bromosuccinimide (NBS)

-

Hydrogen fluoride-pyridine complex (HF-Pyridine)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

In a fume hood, dissolve cyclohexene (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Add HF-Pyridine (2.0 eq) to the stirred solution.

-

Slowly add a solution of N-Bromosuccinimide (1.1 eq) in anhydrous DCM to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours.

-

Slowly quench the reaction by pouring the mixture into a stirred, saturated solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with water, and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford trans-1-bromo-2-fluorocyclohexane as a racemic mixture.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and conformational analysis of the stereoisomers of this compound. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy

The chemical shifts and coupling constants of the protons attached to C-1 and C-2 are particularly informative.

-

Chemical Shift: The protons on the carbons bearing the halogens (H-1 and H-2) will be deshielded and appear at a lower field compared to the other cyclohexane protons.

-

Coupling Constants (J-values): The magnitude of the vicinal coupling constants (³JHH) between H-1 and H-2, and between these protons and the adjacent methylene protons, is dependent on the dihedral angle between them. This relationship is described by the Karplus equation. For the trans-diaxial conformer, a large coupling constant (typically 8-12 Hz) is expected between H-1 and H-2. In the trans-diequatorial conformer, this coupling will be smaller (typically 2-4 Hz).

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds.

-

Chemical Shift: The chemical shift of the fluorine atom will be influenced by its electronic environment.

-

Coupling Constants: Fluorine couples to nearby protons, and the magnitude of these couplings provides valuable structural information. The vicinal ¹H-¹⁹F coupling constant (³JHF) is also dependent on the dihedral angle.

Representative NMR Data

The following table presents predicted representative NMR data for the major conformer of trans-(1R,2R)-1-bromo-2-fluorocyclohexane (diequatorial).

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H (H-1) | ~4.2 | ddd | ³J(H1,H2) ≈ 3, ³J(H1,H6a) ≈ 11, ³J(H1,H6e) ≈ 4 |

| ¹H (H-2) | ~4.8 | ddd | ³J(H2,H1) ≈ 3, ³J(H2,H3a) ≈ 11, ³J(H2,H3e) ≈ 4 |

| ¹⁹F | ~-180 | ddd | ³J(F,H2) ≈ 25, ³J(F,H3a) ≈ 3, ³J(F,H3e) ≈ 15 |

| ¹³C (C-1) | ~60 | d | ¹J(C1,F) ≈ 180 |

| ¹³C (C-2) | ~90 | d | ¹J(C2,F) ≈ 180 |

Enantiomeric Separation

The synthesis described above yields a racemic mixture of the trans enantiomers. The separation of these enantiomers is crucial for their application in asymmetric synthesis and for evaluating their individual biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most effective technique for this purpose.[20]

Protocol: Chiral HPLC Separation

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for screening.[21][22]

Mobile Phase:

-

A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve baseline separation.

Procedure:

-

Prepare a dilute solution of the racemic trans-1-bromo-2-fluorocyclohexane in the mobile phase.

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

-

Inject a small volume of the sample solution onto the column.

-

Monitor the elution of the enantiomers using a UV detector (e.g., at 210 nm).

-

Optimize the mobile phase composition to maximize the resolution between the two enantiomeric peaks.

Applications in Drug Development and Asymmetric Synthesis

The stereoisomers of this compound are valuable building blocks in organic synthesis, particularly for the construction of complex chiral molecules. The presence of two distinct halogen atoms allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions.

-

Asymmetric Synthesis: Enantiomerically pure this compound can be used as a chiral scaffold to introduce stereocenters into larger molecules with high fidelity.[23][24]

-

Medicinal Chemistry: The incorporation of a fluorocyclohexane motif can significantly impact the pharmacological properties of a drug candidate.[5] Fluorine can enhance metabolic stability, improve binding affinity, and modulate pKa. Bioactive molecules containing fluorinated cyclic systems are an active area of research.[25][26][27] The rigid conformational nature of the cyclohexane ring can also be exploited to lock a molecule into a bioactive conformation.

Conclusion

The stereoisomers of this compound present a rich and complex field of study with significant implications for synthetic and medicinal chemistry. A deep understanding of their conformational preferences, guided by both steric and electronic principles, is essential for predicting their reactivity and spectroscopic behavior. The ability to selectively synthesize and separate these stereoisomers opens up avenues for the creation of novel chiral molecules with potential therapeutic applications. This guide provides a foundational framework for researchers and scientists working with these versatile building blocks.

References

- 1. Cyclohexane, 1-bromo-2-fluoro-, cis- [webbook.nist.gov]

- 2. Cyclohexane, 1-bromo-2-fluoro-, cis- [webbook.nist.gov]

- 3. Cyclohexane, 1-bromo-2-fluoro-, cis- | C6H10BrF | CID 21122263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. trans-1-Bromo-2-Fluorocyclohexane | C6H10BrF | CID 3084980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Substituted Cyclohexane Conformations [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Dipole-Dipole Forces [chem.purdue.edu]

- 12. Dipole-dipole, London Dispersion and Hydrogen Bonding Interactions - Chemistry Steps [chemistrysteps.com]

- 13. Dipole-Dipole Interactions — Definition & Overview - Expii [expii.com]

- 14. Dipole Interactions | Brilliant Math & Science Wiki [brilliant.org]

- 15. jackwestin.com [jackwestin.com]

- 16. Anomeric effect - Wikipedia [en.wikipedia.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Homoanomeric effects in six-membered heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. hplc.eu [hplc.eu]

- 22. m.youtube.com [m.youtube.com]

- 23. uwindsor.ca [uwindsor.ca]

- 24. Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Bioactive heterocycles containing endocyclic N-hydroxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational Analysis of cis-1-Bromo-2-fluorocyclohexane: A Technical Guide

Abstract

The conformational landscape of substituted cyclohexanes is a cornerstone of modern stereochemistry, with profound implications for molecular recognition and reactivity. This technical guide provides an in-depth analysis of cis-1-Bromo-2-fluorocyclohexane, a molecule that presents a compelling case study in the interplay of steric and electronic effects. We will dissect the conformational preferences of this molecule, moving beyond simplistic steric arguments to explore the nuanced roles of gauche interactions and stereoelectronic effects. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the principles governing the three-dimensional structure of cyclic molecules. We will detail both computational and experimental methodologies, primarily focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, to elucidate the conformational equilibrium.

Foundational Principles: The Cyclohexane Chair

The cyclohexane ring predominantly adopts a chair conformation, which effectively minimizes both angle strain and torsional strain.[1] In this conformation, the substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring).[2] A fundamental concept in conformational analysis is the "A-value," which quantifies the energetic preference for a substituent to occupy the equatorial position.[3] This preference is primarily driven by the avoidance of steric strain, specifically 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring.[1][4] Generally, bulkier substituents possess larger A-values and exhibit a stronger preference for the equatorial position.[3][5]

The Conformational Equilibrium of cis-1-Bromo-2-fluorocyclohexane

For a cis-1,2-disubstituted cyclohexane, one substituent must be in an axial position while the other is in an equatorial position.[6][7] This leads to a dynamic equilibrium between two chair conformers, often referred to as a "ring flip." In the case of cis-1-Bromo-2-fluorocyclohexane, this equilibrium is between the conformer with an axial bromine and an equatorial fluorine (ax-Br, eq-F) and the conformer with an equatorial bromine and an axial fluorine (eq-Br, ax-F).

To predict the more stable conformer, a simple comparison of the A-values of bromine and fluorine is a starting point.

| Substituent | A-value (kcal/mol) |

| Bromine (Br) | ~0.38 - 0.48[3] |

| Fluorine (F) | ~0.24 - 0.35 |

Based solely on A-values, the smaller steric demand of fluorine would suggest a preference for the axial position to minimize 1,3-diaxial interactions. This would favor the conformer with equatorial bromine and axial fluorine. However, this simplistic view overlooks other significant interactions.

Gauche Interactions

In 1,2-disubstituted cyclohexanes, gauche interactions between the two substituents must be considered.[8] This is a form of steric strain that arises when two substituents on adjacent carbons have a dihedral angle of approximately 60°, as is the case in both chair conformations of a cis-1,2-disubstituted cyclohexane.[7] The magnitude of this gauche interaction will influence the overall energy of each conformer.

Stereoelectronic Effects

Beyond sterics, electronic interactions can play a decisive role in conformational preferences. In molecules containing heteroatoms, effects such as the anomeric effect can lead to a preference for the axial position, contrary to what steric bulk would suggest.[9] While a classic anomeric effect is not present in carbocycles, related stereoelectronic interactions, sometimes termed pseudo-anomeric or homoanomeric effects, can occur.[10][11][12][13] These effects involve orbital overlaps, such as the interaction between a lone pair of one halogen and the antibonding orbital of the carbon-halogen bond of the other. The geometry of the conformers will dictate the potential for such stabilizing interactions. Additionally, dipole-dipole interactions between the polar C-Br and C-F bonds will differ in the two conformers, contributing to the overall energy balance.

Experimental and Computational Elucidation

A combination of experimental techniques and computational modeling is essential for a comprehensive conformational analysis.[1][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful experimental tool for determining the conformational equilibrium of molecules in solution.[1][2][15]

Experimental Protocol: 1H NMR Analysis

-

Sample Preparation: Dissolve a pure sample of cis-1-bromo-2-fluorocyclohexane in a suitable deuterated solvent (e.g., CDCl3, deuterated acetone) in a standard NMR tube.

-

Data Acquisition: Acquire a high-resolution 1H NMR spectrum. If the ring flip is fast at room temperature on the NMR timescale, an averaged spectrum will be observed.[16] To resolve the signals of the individual conformers, low-temperature NMR is required.[17][18] This slows the rate of ring inversion, allowing for the observation of separate signals for the axial and equatorial protons in each conformer.

-

Spectral Analysis: The key parameters to analyze are the chemical shifts and the vicinal coupling constants (3JHH). The magnitude of 3JHH is related to the dihedral angle between the coupled protons, as described by the Karplus equation.[19][20][21][22]

-

A large coupling constant (typically 8-13 Hz) is indicative of a trans-diaxial relationship (180° dihedral angle).

-

Smaller coupling constants (typically 1-5 Hz) are observed for axial-equatorial and equatorial-equatorial relationships (approximately 60° dihedral angles).[19]

-

-

Data Interpretation: By analyzing the coupling constants of the protons on the carbons bearing the bromine and fluorine, the predominant conformation can be determined. For example, a large coupling constant for the proton on the carbon with the bromine would suggest that this proton is in an axial position, and therefore the bromine is in an equatorial position. The relative integrals of the signals for the two conformers at low temperature can be used to calculate the equilibrium constant and the free energy difference between them.

Computational Chemistry

Computational methods provide a theoretical framework to complement experimental findings.[14]

Computational Protocol: Ab Initio Calculations

-

Structure Generation: Build the 3D structures of both chair conformers of cis-1-bromo-2-fluorocyclohexane using molecular modeling software.

-

Geometry Optimization: Perform geometry optimization for both conformers using an appropriate level of theory and basis set (e.g., B3LYP/6-31G(d)). This process finds the lowest energy structure for each conformer.[14]

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The conformer with the lower calculated energy is predicted to be the more stable one.

-

Frequency Analysis: Perform a frequency calculation to confirm that the optimized structures are true energy minima (no imaginary frequencies).

Visualizing the Conformational Equilibrium and Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Chair-flip equilibrium of cis-1-Bromo-2-fluorocyclohexane.

Caption: Workflow for conformational analysis.

Conclusion

The conformational analysis of cis-1-bromo-2-fluorocyclohexane is a nuanced problem that requires a multi-faceted approach. While A-values provide a useful first approximation, a deeper understanding necessitates the consideration of gauche interactions and subtle stereoelectronic effects. The combination of low-temperature NMR spectroscopy and high-level computational modeling provides a powerful toolkit for elucidating the conformational landscape of such molecules. For drug development professionals, a thorough grasp of these principles is paramount, as the three-dimensional structure of a molecule is intrinsically linked to its biological activity and pharmacokinetic properties.

References

- 1. Cyclohexane Conformational Analysis | Algor Cards [cards.algoreducation.com]

- 2. auremn.org.br [auremn.org.br]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Anomeric effect - Wikipedia [en.wikipedia.org]

- 10. Homoanomeric effects in six-membered heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. ijert.org [ijert.org]

- 15. pubs.aip.org [pubs.aip.org]

- 16. m.youtube.com [m.youtube.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. sikhcom.net [sikhcom.net]

- 19. youtube.com [youtube.com]

- 20. Karplus equation - Wikipedia [en.wikipedia.org]

- 21. m.youtube.com [m.youtube.com]

- 22. proprep.com [proprep.com]

An In-depth Technical Guide to the Spectral Data of 1-Bromo-2-fluorocyclohexane

Introduction

1-Bromo-2-fluorocyclohexane is a halogenated aliphatic cyclic hydrocarbon of significant interest in synthetic organic chemistry and as a building block in the development of pharmaceuticals and agrochemicals.[1] The presence of two different halogen atoms on adjacent carbons, combined with the conformational flexibility of the cyclohexane ring, gives rise to two diastereomers: cis-1-bromo-2-fluorocyclohexane and trans-1-bromo-2-fluorocyclohexane. The distinct stereochemical arrangement of these isomers profoundly influences their spectral properties. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for these isomers, offering insights into spectral interpretation and structural elucidation.

The molecular weight of this compound is 181.05 g/mol .[2][3][4]

Stereoisomerism and Conformational Analysis

The cyclohexane ring typically exists in a chair conformation to minimize steric and torsional strain. For 1,2-disubstituted cyclohexanes, this leads to different spatial arrangements of the substituents (axial or equatorial), which are crucial for interpreting NMR spectra.

-

trans-Isomer: The lowest energy conformation has both the bromine and fluorine atoms in equatorial positions (diequatorial). An alternative, higher-energy conformation is the diaxial form.

-

cis-Isomer: This isomer exists as a rapidly equilibrating mixture of two chair conformations, one with an axial bromine and equatorial fluorine (ax,eq) and the other with an equatorial bromine and axial fluorine (eq,ax).

These conformational preferences are key to predicting the coupling constants observed in ¹H NMR spectroscopy.

Caption: Conformational isomers of cis and trans-1-bromo-2-fluorocyclohexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of this compound. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum is particularly informative due to the influence of the electronegative halogen substituents and the rigid chair conformations which dictate the magnitude of proton-proton (¹H-¹H) and proton-fluorine (¹H-¹⁹F) coupling constants.

-

Chemical Shifts : The protons on the carbons bearing the halogens (H-1 and H-2) are the most deshielded and will appear furthest downfield (highest ppm). Protons on carbons bonded to electronegative atoms typically resonate in the 3.0-5.0 ppm range.[5] The remaining methylene protons on the cyclohexane ring will appear further upfield, typically between 1.2 and 2.5 ppm.[6]

-

Coupling Constants (J-values) : The multiplicity of the signals for H-1 and H-2 is complex due to coupling with each other, with adjacent methylene protons, and with the ¹⁹F nucleus. The magnitude of vicinal (three-bond) coupling constants is highly dependent on the dihedral angle between the coupled nuclei.

-

³J(H,H) axial-axial couplings are typically large (8-13 Hz).

-

³J(H,H) axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz).

-

²J(H,F) geminal couplings can be large, often in the range of 40-60 Hz.[7]

-

³J(H,F) vicinal couplings are also dihedral angle-dependent and provide key stereochemical information.[8]

-

Expected Spectral Features:

-

trans-(1e,2e)-Isomer :

-

H-1 and H-2 are both equatorial. They will show small couplings to the adjacent axial protons and a small coupling to each other.

-

The signal for H-2 will be split by the fluorine atom with a ³J(H,F) value dependent on the dihedral angle.

-

-

cis-Isomer :

-

Due to rapid ring flipping, the observed spectrum is an average of the two chair conformers.

-

The protons H-1 and H-2 will have averaged chemical shifts and coupling constants, leading to broader and more complex multiplets compared to the conformationally locked trans isomer.

-

Caption: Diagram of key proton couplings in this compound.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the cyclohexane ring.

-

Chemical Shifts : The carbons directly attached to the halogens (C-1 and C-2) will be the most downfield. The electronegativity of fluorine generally causes a larger downfield shift than bromine on the alpha-carbon.[9] However, bromine has a "heavy atom effect" that can sometimes counteract this. The expected shifts for C-Br are typically 50-70 ppm and for C-F are 80-100 ppm. The other four methylene carbons will appear at higher field (20-40 ppm).

-

C-F Coupling : A key feature of the ¹³C spectrum is the presence of carbon-fluorine coupling.

-

The signal for C-2 will be split into a doublet by the directly attached fluorine (¹JCF), with a large coupling constant (typically 160-250 Hz).[7]

-

The signal for C-1 will also be split into a doublet due to a two-bond coupling to fluorine (²JCF), which is smaller (20-50 Hz).[7]

-

C-3 may also show a small three-bond coupling (³JCF).

-

| Carbon Position | Expected Chemical Shift (ppm) | Expected C-F Coupling |

| C-1 (-CHBr) | 50 - 70 | ²JCF ≈ 20-50 Hz (doublet) |

| C-2 (-CHF) | 80 - 100 | ¹JCF ≈ 160-250 Hz (doublet) |

| C-3, C-6 | 25 - 40 | ³JCF ≈ 5-10 Hz (doublet) |

| C-4, C-5 | 20 - 35 | Negligible |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environment.

-

Chemical Shift : The chemical shift of the fluorine atom will be in the typical range for a secondary fluoroalkane.

-

Multiplicity : The ¹⁹F signal will be split by coupling to nearby protons. It will appear as a complex multiplet due to geminal coupling with H-2 and vicinal couplings with H-1 and the two protons on C-3. ¹H-¹⁹F coupling constants can be challenging to fully resolve without advanced techniques like ¹H decoupled ¹⁹F spectra or 2D NMR.[10]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺) : A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively).[11] This results in two molecular ion peaks of almost equal intensity, separated by two mass units (m/z). For C₆H₁₀BrF, the molecular ion peaks will be observed at m/z 180 (for ⁷⁹Br) and m/z 182 (for ⁸¹Br).[12][13]

-

Fragmentation Pattern : The molecular ion is often unstable and undergoes fragmentation. Common fragmentation pathways for halogenated cyclohexanes include the loss of the halogen atoms or hydrogen halides.

-

[M - F]⁺ : Loss of a fluorine radical (m/z 161/163).

-

[M - Br]⁺ : Loss of a bromine radical (m/z 101). This peak will not have the characteristic bromine isotope pattern.[11]

-

[M - HF]⁺ : Loss of a neutral hydrogen fluoride molecule (m/z 160/162).

-

[M - HBr]⁺ : Loss of a neutral hydrogen bromide molecule (m/z 100).

-

[C₆H₉]⁺ : Loss of both halogens and one hydrogen (m/z 81), corresponding to a cyclohexenyl cation. This is often a prominent peak.

-

The base peak (most intense peak) is frequently the m/z 101 peak ([M-Br]⁺) or the m/z 81 peak.

-

The NIST WebBook provides a reference mass spectrum for cis-1-bromo-2-fluorocyclohexane which can be used for comparison.[12][14]

Caption: Plausible EI-MS fragmentation pathways for this compound.

Experimental Protocols

Protocol for NMR Data Acquisition

-

Sample Preparation : Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, acetone-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup : Place the sample in the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.

-

¹H NMR Acquisition : Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C{¹H} spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be required.

-

¹⁹F NMR Acquisition : Acquire a standard one-pulse ¹⁹F spectrum. If desired, a proton-decoupled ¹⁹F{¹H} spectrum can be acquired to simplify the multiplet and confirm C-F connectivities.

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to the TMS signal.

Protocol for GC-MS Data Acquisition

-

Sample Preparation : Prepare a dilute solution of this compound (~100 ppm) in a volatile organic solvent (e.g., dichloromethane, hexane).

-

GC Method :

-

Injector : Set the injector temperature to ~250°C. Use a split injection mode (e.g., 50:1 split ratio) to avoid column overloading.

-

Column : Use a standard non-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program : Start at a low temperature (e.g., 50°C) and ramp to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min to ensure separation of isomers and any impurities.

-

-

MS Method :

-

Ionization : Use standard Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan a mass range from m/z 40 to 250 to ensure capture of the molecular ion and all significant fragments.

-

Interface Temperature : Set the GC-MS interface temperature to ~280°C.

-

-

Data Analysis : Analyze the resulting chromatogram to identify the retention times of the isomers. Examine the mass spectrum for each peak and compare it to known fragmentation patterns and library data.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Cyclohexane, 1-bromo-2-fluoro-, trans- | C6H10BrF | CID 5325861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. trans-1-Bromo-2-Fluorocyclohexane | C6H10BrF | CID 3084980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclohexane, 1-bromo-2-fluoro-, cis- | C6H10BrF | CID 21122263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Cyclohexane, 1-bromo-2-fluoro-, cis- [webbook.nist.gov]

- 13. savemyexams.com [savemyexams.com]

- 14. Cyclohexane, 1-bromo-2-fluoro-, cis- [webbook.nist.gov]

Introduction: The Conformational Imperative in Cyclohexane Reactivity

An In-Depth Technical Guide to the Chemical Reactivity of Vicinal Halocyclohexanes

To comprehend the chemical reactivity of vicinal halocyclohexanes, one must first appreciate the profound influence of their three-dimensional structure. Unlike acyclic alkanes, the cyclohexane ring is not planar; it predominantly adopts a strain-free "chair" conformation. In this conformation, substituents occupy two distinct types of positions: axial (pointing vertically up or down, parallel to the ring's axis) and equatorial (pointing outwards from the ring's perimeter). These positions are not fixed; the ring can undergo a "ring flip," which rapidly interconverts axial and equatorial substituents.

The energetic preference for a substituent to occupy the equatorial position to minimize steric strain (1,3-diaxial interactions) is a governing principle. However, the true determinant of reactivity for vicinal halocyclohexanes is not always the most stable ground-state conformation. Instead, it is the specific spatial arrangement of the reacting bonds—a concept known as stereoelectronics —that dictates the feasibility and outcome of a reaction. This guide will dissect the core reactions of these compounds, grounding the discussion in the inseparable link between their conformational dynamics and chemical behavior.

The E2 Elimination Reaction: A Stereoelectronic Mandate

The bimolecular elimination (E2) reaction is a cornerstone of halocyclohexane reactivity. It is a concerted, one-step process where a base removes a proton (H) from a carbon adjacent (β-position) to the carbon bearing the halogen (the leaving group, X), while simultaneously the C-X bond breaks and a double bond forms.[1][2] The reaction's rate is dependent on the concentration of both the substrate and the base.[2]

The Anti-Periplanar Requirement

The defining characteristic of the E2 reaction is its strict stereoelectronic requirement: the β-hydrogen and the leaving group must be anti-periplanar .[3][4] This means they must lie in the same plane with a dihedral angle of 180°. In the context of a cyclohexane chair, this geometry is only achieved when both the β-hydrogen and the leaving group are in axial positions—a configuration known as trans-diaxial .[4][5][6][7] If either the leaving group or the β-hydrogen is in an equatorial position, the necessary anti-periplanar alignment cannot be met, and the E2 elimination will not occur via that pathway.[5][7][8]

This trans-diaxial mandate is the single most important factor governing E2 reactions in cyclohexane systems and can even override thermodynamic product stability (Zaitsev's Rule).[5][6]

Caption: Trans-diaxial requirement for E2 elimination in cyclohexanes.

Conformational Control of Regioselectivity

The trans-diaxial requirement dictates which β-hydrogen can be removed, thereby controlling the position of the resulting double bond (regioselectivity). Consider the dehydrochlorination of cis- and trans-1-chloro-2-methylcyclohexane.

-

trans-1-chloro-2-methylcyclohexane: In its most stable conformation, both the chloro and methyl groups are equatorial. To meet the E2 requirement, the molecule must ring-flip to a less stable conformation where both groups are axial.[9][10][11] In this conformation, there is only one available anti-periplanar β-hydrogen. This leads exclusively to the formation of 3-methylcyclohexene, which is the less substituted (and typically less stable) Hofmann product.[9][10][11]

-

cis-1-chloro-2-methylcyclohexane: The more stable chair conformation places the smaller chlorine atom in an axial position and the larger methyl group in an equatorial position.[9][11] This conformation is perfectly primed for E2 elimination and has two different axial β-hydrogens. Elimination can proceed to give both 1-methylcyclohexene (the more substituted Zaitsev product) and 3-methylcyclohexene.[9] Zaitsev's rule correctly predicts that the more stable 1-methylcyclohexene will be the major product.[9]

The reaction of the cis-isomer is significantly faster than that of the trans-isomer because the reactive conformation for the cis-isomer is also the more stable one, meaning a higher population of molecules is ready to react at any given moment.[9][10]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Stereoselectivity of E2 Elimination Reactions [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scholarli.org [scholarli.org]

- 8. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Introduction: The Strategic Value of Fluorine in Cyclohexane Scaffolds

An In-Depth Technical Guide to the Synthesis of Fluorinated Cyclohexane Derivatives

The deliberate incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2][3] The cyclohexane ring, a ubiquitous scaffold in pharmaceuticals, represents a particularly valuable target for fluorination. Introducing fluorine atoms into this saturated carbocycle can profoundly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, bioavailability, and binding affinity.[1][3][4][5][6] Approximately 20% of all pharmaceuticals contain fluorine, a testament to the element's strategic importance.[5][6]

A fascinating frontier in this field is the synthesis of "Janus" or facially polarized cyclohexanes.[7][8][9] In these unique structures, such as all-cis-1,2,3,4,5,6-hexafluorocyclohexane, the fluorine atoms are segregated to one face of the ring, creating a molecule with an exceptionally large dipole moment (up to 6.2 D).[8][10] This facial polarization, with a highly electronegative fluorine face and an electropositive hydrogen face, opens new avenues for designing molecules with specific intermolecular interactions for applications in supramolecular chemistry and advanced materials.[10][11]

However, the synthesis of selectively fluorinated cyclohexanes is not trivial. Challenges include controlling stereochemistry, achieving regioselectivity in polyfunctionalized rings, and the often harsh conditions required for C-F bond formation. This guide provides an in-depth exploration of the core synthetic strategies employed by researchers to construct these valuable derivatives, explaining the causality behind methodological choices and providing field-proven protocols. We will delve into the three primary pillars of cyclohexane fluorination: nucleophilic strategies, electrophilic approaches, and the increasingly vital field of late-stage fluorination.

Part 1: Nucleophilic Fluorination: The Workhorse of C-F Bond Formation

Nucleophilic fluorination remains one of the most common and versatile methods for introducing fluorine. This approach typically involves the displacement of a leaving group by a nucleophilic fluoride source. While seemingly straightforward, success hinges on overcoming the low solubility and high basicity of many fluoride salts and managing competing side reactions like elimination.[12]

Deoxyfluorination of Cyclohexanols

The conversion of a hydroxyl group into a fluorine atom is a foundational transformation. The causality behind this method involves the in situ activation of the alcohol to create a good leaving group, which is then displaced via an SN2 mechanism by a fluoride ion.

Core Principle & Causality: Reagents like diethylaminosulfur trifluoride (DAST) and its more stable analogues (Deoxofluor, XtalFluor-E) are effective because the sulfur atom acts as a Lewis acid, activating the hydroxyl group.[13][14] The subsequent intramolecular or intermolecular delivery of fluoride typically proceeds with a clean inversion of stereochemistry at the carbon center. This stereochemical control is a critical advantage, but chemists must be vigilant for potential E2 elimination, especially with secondary cyclohexanols that can form stable alkenes, a reaction pathway favored by the anti-periplanar arrangement of a proton and the leaving group in the chair conformation.[14][15][16]

Caption: General workflow for deoxyfluorination of cyclohexanols.

Experimental Protocol: Deoxyfluorination of cis-4-methylcyclohexanol

-

Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of cis-4-methylcyclohexanol (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (10 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Add Deoxofluor (1.2 mmol, 1.2 eq) dropwise to the stirred solution over 10 minutes. Caution: Deoxofluor is corrosive and moisture-sensitive.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (15 mL) at 0 °C.

-

Extraction: Separate the layers and extract the aqueous phase with dichloromethane (2 x 15 mL).

-

Workup: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield trans-1-fluoro-4-methylcyclohexane.

Epoxide Ring-Opening with Fluoride

This strategy is particularly powerful for synthesizing β-fluoro alcohols, installing two functional groups with well-defined stereochemistry. The synthesis of polyfluorinated cyclohexanes often employs this method sequentially.[8][17][18]

Core Principle & Causality: The reaction proceeds via nucleophilic attack of a fluoride source on one of the epoxide carbons. Reagents like pyridinium poly(hydrogen fluoride) (often called Olah's reagent) are effective and mild, allowing the reaction to proceed without extensive heating.[19] The ring-opening generally follows an SN2 pathway, resulting in an anti-diaxial arrangement of the incoming fluoride and the resulting hydroxyl group in the transition state, which dictates the final stereochemistry of the product. This method was a key step in the synthesis of tetrafluorocyclohexylamine building blocks, starting from a Birch reduction product that was subjected to double epoxidation and subsequent hydrofluorination ring-opening reactions.[8][17][18]

Part 2: Electrophilic Fluorination: Taming "F+"

Electrophilic fluorination provides a complementary approach, utilizing an electron-deficient fluorine source that reacts with a carbon-centered nucleophile.[20] This is the method of choice for fluorinating positions alpha to a carbonyl group or other electron-withdrawing functionalities.

Core Principle & Causality: The driving force is the reaction between a nucleophile, such as a cyclohexanone enolate or enol ether, and a source of "F+". Modern electrophilic fluorinating agents are typically N-F compounds, such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).[20][21] In these reagents, the fluorine atom is bonded to a highly electron-withdrawing nitrogen center, rendering the fluorine atom electrophilic and capable of being transferred to a nucleophile.[20] Catalytic, enantioselective versions of this reaction have been developed using chiral transition metal complexes or organocatalysts to control the facial selectivity of the fluorine addition.[22][23][24]

Caption: General mechanism for electrophilic α-fluorination.

Experimental Protocol: α-Fluorination of Cyclohexanone

-

Setup: In a flame-dried, three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, prepare a solution of diisopropylamine (1.2 mmol, 1.2 eq) in anhydrous tetrahydrofuran (THF, 5 mL).

-

Base Preparation: Cool the solution to -78 °C and add n-butyllithium (1.1 mmol, 1.1 eq, 1.6 M in hexanes) dropwise. Stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

-

Enolate Formation: Add a solution of cyclohexanone (1.0 mmol, 1.0 eq) in anhydrous THF (2 mL) dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.

-

Fluorination: Add a solution of N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol, 1.2 eq) in anhydrous THF (3 mL) dropwise to the enolate solution.

-

Reaction & Quenching: Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

-

Extraction & Workup: Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography to yield 2-fluorocyclohexanone.

Part 3: Late-Stage Fluorination (LSF): A Paradigm Shift for Drug Discovery

Late-stage fluorination (LSF) is a transformative strategy that enables the introduction of fluorine atoms into complex, fully elaborated molecules.[1][4] This approach is invaluable in medicinal chemistry, as it allows for the rapid generation of fluorinated analogues of a lead compound without the need for lengthy de novo synthesis, accelerating the drug development pipeline.[5][25]

Core Principle & Causality: LSF typically targets the most abundant bonds in organic molecules: C-H bonds. The primary challenge is the inertness of these bonds. Modern LSF relies on advanced catalytic systems, often involving transition metals like palladium, to achieve site-selective C-H activation and subsequent fluorination.[5][25] The causality of these reactions is rooted in the catalyst's ability to selectively interact with a specific C-H bond (often guided by a directing group on the substrate) and mediate the bond-forming event with an electrophilic fluorine source.[25] While incredibly powerful, these methods are at the cutting edge of chemical research and often require careful optimization for each specific substrate.

Another emerging LSF technique is decarboxylative fluorination, which leverages the widespread availability of carboxylic acids.[13] This method typically proceeds through a radical mechanism, offering a distinct and complementary approach to transition-metal-catalyzed pathways.[13]

Caption: Conceptual workflow of late-stage fluorination for drug discovery.

Data Summary: Comparison of Fluorination Strategies

| Strategy | Typical Reagents | Core Advantage | Key Limitation |

| Deoxyfluorination | DAST, Deoxofluor, XtalFluor-E[14] | Good stereochemical control (inversion).[14] | Prone to elimination side reactions; reagents can be hazardous.[14] |

| Epoxide Ring-Opening | Pyridinium poly(HF)[19] | Forms β-fluoro alcohols with defined stereochemistry. | Requires epoxide precursor; regioselectivity can be an issue. |

| Electrophilic Fluorination | Selectfluor®, NFSI[20][21] | Excellent for α-fluorination of carbonyls; many catalytic versions. | Requires a nucleophilic carbon center (e.g., enolate). |

| Late-Stage C-H Fluorination | Pd-catalysts + Selectfluor®[5][25] | Modifies complex molecules directly, saving synthetic steps.[4] | Often requires directing groups; can have limited substrate scope. |

| Decarboxylative Fluorination | AgF/Selectfluor® (radical conditions) | Utilizes readily available carboxylic acids.[13] | Radical mechanism often leads to poor stereocontrol.[13] |

Conclusion and Future Outlook

The synthesis of fluorinated cyclohexane derivatives is a dynamic and evolving field, driven by the immense value these motifs provide in medicinal chemistry and materials science. Mastery of the core strategies—nucleophilic displacement, electrophilic addition, and late-stage functionalization—provides the modern chemist with a powerful toolkit for molecular design. While classical methods like deoxyfluorination and epoxide ring-opening remain indispensable for constructing core building blocks, the future lies in the continued development of catalytic and late-stage methods.[23] Innovations that enable the precise and efficient fluorination of complex cyclohexane scaffolds under mild conditions will undoubtedly accelerate the discovery of next-generation pharmaceuticals and functional materials, unlocking new properties and functions predicated on the unique nature of the carbon-fluorine bond.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]